molecular formula C13H16N4O B6063118 N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide

Cat. No. B6063118
M. Wt: 244.29 g/mol
InChI Key: UBLPGEAJKWBARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide, also known as SBI-425, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is currently being investigated for its potential use in treating a range of diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide works by inhibiting the activity of a protein called tankyrase, which is involved in several cellular processes, including cell division and DNA repair. By inhibiting tankyrase, this compound can disrupt these processes and potentially slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These effects include inhibition of cell proliferation, induction of apoptosis, and inhibition of the Wnt/β-catenin signaling pathway. This compound has also been shown to reduce inflammation in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective option for researchers. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Another area of interest is investigating the effects of this compound on other cellular processes beyond tankyrase inhibition. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide involves several steps, including the reaction of 3,5-dimethylpyrazole with ethyl chloroacetate, followed by the reaction of the resulting product with isonicotinic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isonicotinamide has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One study found that this compound has anti-inflammatory effects and could be useful in treating inflammatory bowel disease. Another study showed that this compound could inhibit the growth of cancer cells and may have potential as an anticancer agent.

properties

IUPAC Name

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-4-17-10(3)12(9(2)16-17)15-13(18)11-5-7-14-8-6-11/h5-8H,4H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLPGEAJKWBARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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